molecular formula C5H8Br3ClN2O4 B14578873 3,4,5-Tribromo-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate CAS No. 61198-12-7

3,4,5-Tribromo-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate

Cat. No.: B14578873
CAS No.: 61198-12-7
M. Wt: 435.29 g/mol
InChI Key: YLJUDJKEOSNKAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Tribromo-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate is a brominated heterocyclic compound It is characterized by the presence of three bromine atoms and a pyrazolium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Tribromo-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate typically involves the bromination of a pyrazole derivative. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired positions on the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Tribromo-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the pyrazolium ring.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated pyrazole derivatives, while reduction can produce debrominated or partially reduced compounds.

Scientific Research Applications

3,4,5-Tribromo-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3,4,5-Tribromo-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate involves its interaction with specific molecular targets. The bromine atoms and the pyrazolium core play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Tribromo-1H-pyrazole
  • 3,4,5-Tribromo-2-methyl-1H-pyrazole
  • 3,4,5-Tribromo-1,2-dimethyl-1H-pyrazole

Uniqueness

3,4,5-Tribromo-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate is unique due to the presence of the pyrazolium ion, which imparts distinct chemical and biological properties

Properties

CAS No.

61198-12-7

Molecular Formula

C5H8Br3ClN2O4

Molecular Weight

435.29 g/mol

IUPAC Name

3,4,5-tribromo-1,2-dimethyl-1,3-dihydropyrazol-1-ium;perchlorate

InChI

InChI=1S/C5H7Br3N2.ClHO4/c1-9-4(7)3(6)5(8)10(9)2;2-1(3,4)5/h4H,1-2H3;(H,2,3,4,5)

InChI Key

YLJUDJKEOSNKAA-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1C(=C(C(N1C)Br)Br)Br.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.